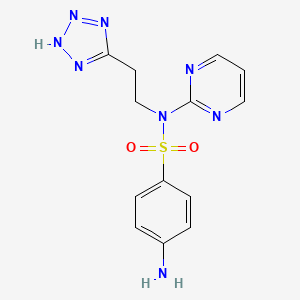
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in clinical practice. This particular compound is structurally related to sulfadiazine, which is commonly used as an anti-infective drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of 4-amino-N-(2-pyrimidinyl)benzenesulfonamide with ethyl tetrazole under specific conditions. The reaction typically requires a mixed solvent system, such as acetone and 1,4-dioxane, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Aplicaciones Científicas De Investigación
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in treating infections and other medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves inhibiting the synthesis of dihydrofolic acid by targeting the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . The compound acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .
Comparación Con Compuestos Similares
Similar Compounds
Sulfadiazine: 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide, commonly used as an anti-infective drug.
Sulfamethoxazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfisoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific structure, which includes a tetrazole ring.
Propiedades
Número CAS |
69518-42-9 |
|---|---|
Fórmula molecular |
C13H14N8O2S |
Peso molecular |
346.37 g/mol |
Nombre IUPAC |
4-amino-N-pyrimidin-2-yl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H14N8O2S/c14-10-2-4-11(5-3-10)24(22,23)21(13-15-7-1-8-16-13)9-6-12-17-19-20-18-12/h1-5,7-8H,6,9,14H2,(H,17,18,19,20) |
Clave InChI |
OPFSHKXOTVDONY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


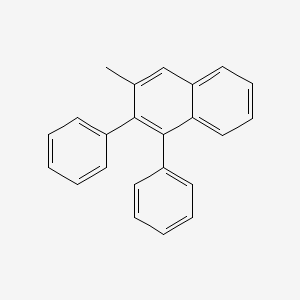
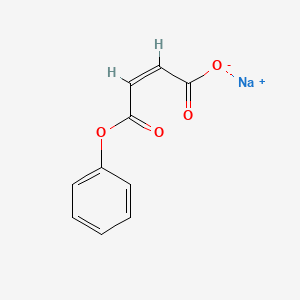
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
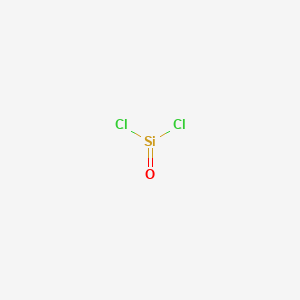


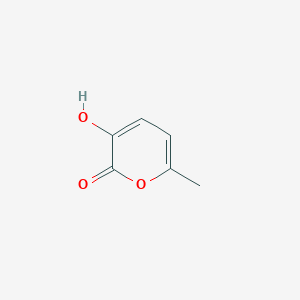

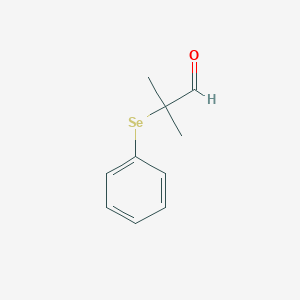

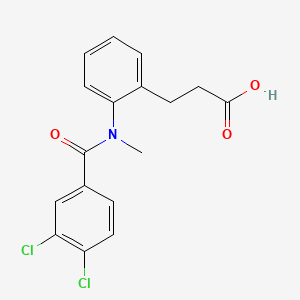
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
